- Light-emitting diode light-enabled denitrative etherification of 4-nitrobenzonitrile under catalyst-free conditions at room temperatureJournal of Chemical Research, 2021, 45(1-2), 56-59,
Cas no 91949-95-0 (4-Isopropoxybenzonitrile)

4-Isopropoxybenzonitrile structure
Nom du produit:4-Isopropoxybenzonitrile
Numéro CAS:91949-95-0
Le MF:C10H11NO
Mégawatts:161.200442552567
MDL:MFCD09929011
CID:1037662
PubChem ID:11008227
4-Isopropoxybenzonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Isopropoxybenzonitrile
- 4-propan-2-yloxybenzonitrile
- 4-(1-Methylethoxy)benzonitrile (ACI)
- Benzonitrile, p-isopropoxy- (7CI)
- 4-Isopropyloxybenzonitrile
- DTXSID50451629
- OJZKKEGJFOAAAV-UHFFFAOYSA-N
- AS-48561
- Z53834533
- CS-0102069
- F51128
- 4-(propan-2-yloxy)benzonitrile
- 4-isopropoxy benzonitrile
- MFCD09929011
- AKOS000114306
- SCHEMBL105821
- 4-(1-Methylethoxy)benzonitrile
- EN300-39841
- Benzonitrile, 4-(1-methylethoxy)-
- DA-39283
- 91949-95-0
-
- MDL: MFCD09929011
- Piscine à noyau: 1S/C10H11NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3
- La clé Inchi: OJZKKEGJFOAAAV-UHFFFAOYSA-N
- Sourire: N#CC1C=CC(OC(C)C)=CC=1
Propriétés calculées
- Qualité précise: 161.084063974g/mol
- Masse isotopique unique: 161.084063974g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 172
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 33Ų
- Le xlogp3: 2.7
4-Isopropoxybenzonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR55478-1g |
4-Isopropoxybenzonitrile |
91949-95-0 | 98% | 1g |
£17.00 | 2025-03-21 | |
Ambeed | A392390-250mg |
4-Isopropoxybenzonitrile |
91949-95-0 | 98% | 250mg |
$9.0 | 2025-02-22 | |
Chemenu | CM155444-25g |
4-isopropoxybenzonitrile |
91949-95-0 | 95% | 25g |
$400 | 2022-05-27 | |
Enamine | EN300-39841-0.5g |
4-(propan-2-yloxy)benzonitrile |
91949-95-0 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-39841-0.1g |
4-(propan-2-yloxy)benzonitrile |
91949-95-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I93410-25g |
4-propan-2-yloxybenzonitrile |
91949-95-0 | 25g |
¥9220.0 | 2021-09-09 | ||
Enamine | EN300-39841-10.0g |
4-(propan-2-yloxy)benzonitrile |
91949-95-0 | 95.0% | 10.0g |
$210.0 | 2025-03-21 | |
Enamine | EN300-39841-1.0g |
4-(propan-2-yloxy)benzonitrile |
91949-95-0 | 95.0% | 1.0g |
$21.0 | 2025-03-21 | |
abcr | AB313474-25 g |
4-Isopropoxybenzonitrile; 95% |
91949-95-0 | 25g |
€753.00 | 2022-06-11 | ||
Ambeed | A392390-1g |
4-Isopropoxybenzonitrile |
91949-95-0 | 98% | 1g |
$15.0 | 2025-02-22 |
4-Isopropoxybenzonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 min, 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran , Hexane ; 18 h, 50 °C
Référence
- Phosphazene Base tBu-P4 Catalyzed Methoxy-Alkoxy Exchange Reaction on (Hetero)ArenesChemistry - A European Journal, 2019, 25(24), 6077-6081,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
Référence
- Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl EthersJournal of the American Chemical Society, 1997, 119(14), 3395-3396,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, reflux
Référence
- N-[4-(Methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: analysis of structure-activity relationships for the 'C-Region'Bioorganic & Medicinal Chemistry, 2004, 12(2), 371-385,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
Référence
- Preparation of aryl ethers, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Référence
- Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond CleavageOrganic Letters, 2018, 20(14), 4267-4272,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ; 2 min, rt; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via TransnitrilationJournal of the American Chemical Society, 2019, 141(49), 19257-19262,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 73 h, 60 °C
1.2 6 h
1.2 6 h
Référence
- Photocatalytic Reductive C-O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium CarbonateJournal of Organic Chemistry, 2021, 86(3), 2545-2555,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 6 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Référence
- Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild ConditionsJournal of Organic Chemistry, 2020, 85(17), 11181-11189,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Référence
- Antiarrhythmic agents related to procainamide. II. Synthesis and pharmacological studyEuropean Journal of Medicinal Chemistry, 1989, 24(4), 427-34,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triphenylphosphine , 1,2-Bis(2-tricyclo[3.3.1.13,7]dec-1-ylethyl) 1,2-diazenedicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
Référence
- Separation tagging with cyclodextrin-binding groups: Mitsunobu reactions with bis(2-(1-adamantyl)ethyl) azodicarboxylate (BadEAD) and bis(1-adamantylmethyl) azodicarboxylate (BadMAD)Tetrahedron Letters, 2004, 45(35), 6653-6656,
Méthode de production 12
Conditions de réaction
1.1 Catalysts: Nickel (poly-imidazolidene and poly-benzimidazolidene supported) Solvents: Dimethylformamide ; 16 h, 100 °C
Référence
- Poly-n-heterocyclic carbene transition metal complexes and n-heterocyclic carbene transition metal complexes for carbon-sulfur and carbon-oxygen coupling reactions, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
Référence
- Nucleophilic Amination and Etherification of Aryl Alkyl ThioethersOrganic Letters, 2018, 20(16), 4749-4753,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 10 min, 25 °C
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Référence
- From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild ConditionsAngewandte Chemie, 2018, 57(14), 3641-3645,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Triethylamine , 4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ; 10 min, rt
Référence
- A convenient reagent for the conversion of aldoximes into nitriles and isonitrilesChemical Communications (Cambridge, 2020, 56(46), 6221-6224,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 4 h, rt
Référence
- Transition-metal-free arylation of alcohols with aryl bromides at room temperatureSynthesis, 2023, 55(4), 637-646,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel sulfate (NiSO4) , 4,4′-Dimethoxy-2,2′-bipyridine , 2767997-30-6 Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Discovery and characterization of a novel perylenephotoreductant for the activation of aryl halidesJournal of Catalysis, 2021, 399, 111-120,
Méthode de production 18
Conditions de réaction
1.1 Reagents: 2,4-Dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene Solvents: Acetonitrile ; > 1 min, rt
1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C
1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C
Référence
- N-Heterocyclic carbene-mediated redox condensation of alcoholsChemical Communications (Cambridge, 2016, 52(55), 8569-8572,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ; 18 h, 110 °C
Référence
- Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic AlcoholsJournal of the American Chemical Society, 2018, 140(15), 5023-5027,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Quinuclidine Catalysts: 2,2′-Bipyridine , Nickel dichloride , [1,1′:4′,1′′-Terphenyl]-4,4′′-dicarboxaldehyde, polymer with 5′-(4-aminophenyl)[… Solvents: Dimethylacetamide ; 10 h
Référence
- Covalent organic frameworks editing for efficient metallaphotoredox catalytic carbon-oxygen cross coupling of aryl halides with alcoholsCatalysis Science & Technology, 2023, 13(5), 1518-1526,
4-Isopropoxybenzonitrile Raw materials
- 4-Chlorobenzonitrile
- 4-Hydroxybenzonitrile
- 1-bromo-4-(propan-2-yloxy)benzene
- 4-Methoxybenzonitrile
- 4-(methylsulfanyl)benzonitrile
- 4-Bromobenzonitrile
- Propanedinitrile, methylphenyl-
- Potassium isopropoxide
- p-Nitrobenzonitrile
- Benzenaminium, 4-cyano-N,N,N-trimethyl-
- (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine
4-Isopropoxybenzonitrile Preparation Products
4-Isopropoxybenzonitrile Littérature connexe
-
Di Meng,Jing Xue,Yufan Zhang,Tianjiao Liu,Chuncheng Chen,Wenjing Song,Jincai Zhao Catal. Sci. Technol. 2023 13 1518
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91949-95-0)4-Isopropoxybenzonitrile

Pureté:99%/99%/99%
Quantité:5g/10g/25g
Prix ($):176.0/277.0/478.0